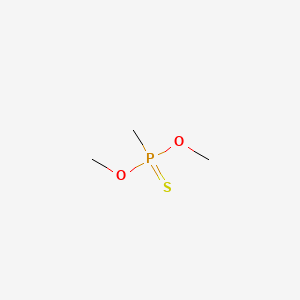
Phosphonothioic acid, methyl-, O,O-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothioic acid, methyl-, O,O-dimethyl ester is an organophosphorus compound with the molecular formula C3H9O2PS and a molecular weight of 140.141 g/mol . It is also known by its CAS Registry Number 681-06-1 . This compound is characterized by the presence of a phosphonothioate group, which includes a phosphorus atom bonded to a sulfur atom and two methoxy groups.
Preparation Methods
The synthesis of phosphonothioic acid, methyl-, O,O-dimethyl ester typically involves the reaction of dimethyl phosphite with sulfur or sulfur-containing reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Phosphonothioic acid, methyl-, O,O-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonothioate compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphonothioic acid, methyl-, O,O-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, methyl-, O,O-dimethyl ester involves its interaction with molecular targets such as enzymes and proteins. The phosphonothioate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Phosphonothioic acid, methyl-, O,O-dimethyl ester can be compared with other similar compounds, such as:
Phosphonothioic acid, O,O-diethyl ester: This compound has ethoxy groups instead of methoxy groups, resulting in different chemical and physical properties.
Phosphorochloridothioic acid, O,O-dimethyl ester: This compound contains a chlorine atom bonded to the phosphorus atom, which affects its reactivity and applications.
Properties
CAS No. |
681-06-1 |
|---|---|
Molecular Formula |
C3H9O2PS |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
dimethoxy-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C3H9O2PS/c1-4-6(3,7)5-2/h1-3H3 |
InChI Key |
BHFOAIMSKFAWOU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


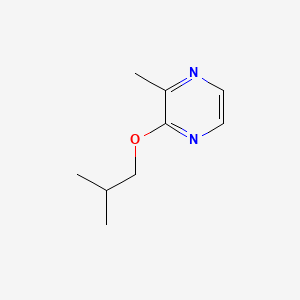
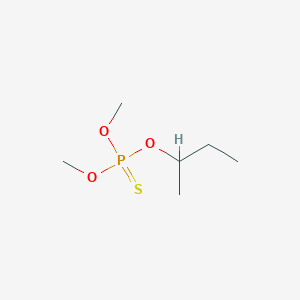
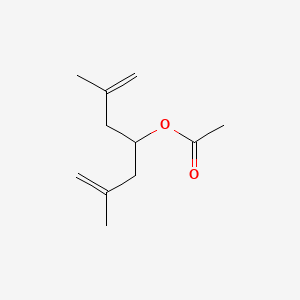
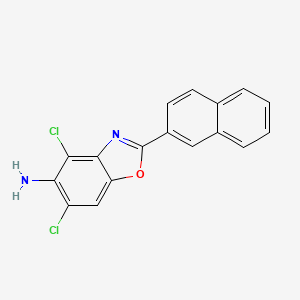
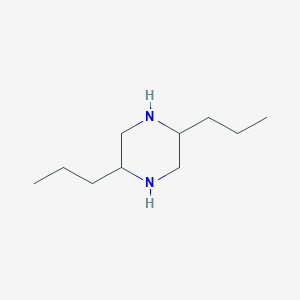
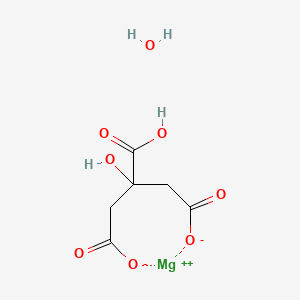
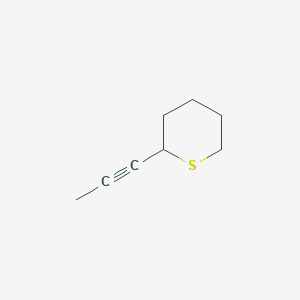
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
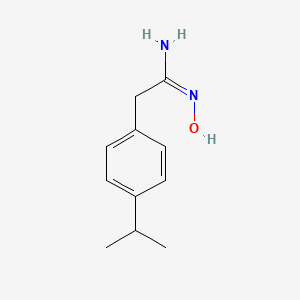
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
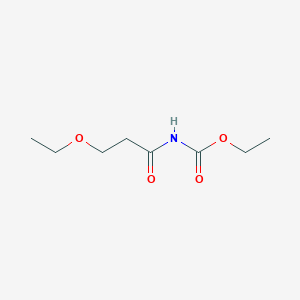
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
